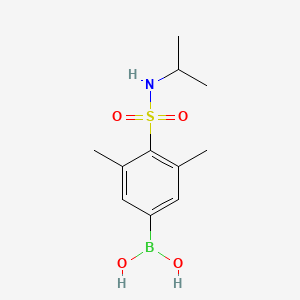

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid

Description

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid (CAS: 1704121-72-1) is a boronic acid derivative with the molecular formula C₁₁H₁₈BNO₄S and a molecular weight of 271.14 g/mol. Its structure features a boronic acid group (-B(OH)₂) attached to a 3,5-dimethylphenyl ring, with a sulfamoyl group substituted at the para-position of the aromatic ring. The sulfamoyl group is further modified with an isopropyl moiety (N-isopropylsulfamoyl), contributing to its steric bulk and electronic properties .

This compound is of interest in medicinal chemistry and materials science due to the versatility of boronic acids in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition, and sensor applications.

Propriétés

IUPAC Name |

[3,5-dimethyl-4-(propan-2-ylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-7(2)13-18(16,17)11-8(3)5-10(12(14)15)6-9(11)4/h5-7,13-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMJRLYQOGPUFJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of the Sulfonamide Intermediate

- Starting from 4-bromobenzenesulfonyl chloride, the sulfonyl chloride group is reacted with isopropylamine (or an analogous amine) in the presence of a base such as triethylamine.

- The reaction is typically conducted in an aprotic solvent like acetonitrile at low temperature (ice bath) to control the reaction rate and minimize side reactions.

- After stirring at room temperature for several hours, the product N-isopropyl-4-bromobenzenesulfonamide is isolated by solvent evaporation, extraction, and recrystallization.

- This step achieves high yields (often >85%) of the sulfonamide intermediate.

Lithiation and Boronation

- The sulfonamide intermediate bearing the bromide substituent is subjected to lithiation using n-butyllithium in a dry, inert atmosphere (argon or nitrogen) at low temperature (dry ice-acetone bath, approximately -78°C).

- The lithiation selectively replaces the bromine atom with a lithium atom on the aromatic ring.

- Triisopropyl borate is then added slowly to the reaction mixture, which reacts with the aryl lithium species to form the boronate ester intermediate.

- Upon aqueous acidic work-up (pH ~6.5), the boronate ester is hydrolyzed to yield the free boronic acid.

- The crude product is purified by filtration, washing, and drying to afford (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid as a white solid.

Purification and Characterization

- The final compound is typically recrystallized from appropriate solvent mixtures (e.g., ethanol/water) to enhance purity.

- Characterization is performed by melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR: ^1H and ^13C), and mass spectrometry.

- The purity and identity are confirmed by comparison with literature data or authentic samples.

Preparation Data and Solubility Considerations

| Parameter | Details |

|---|---|

| Molecular Formula | C11H18BNO4S |

| Molecular Weight | 271.14 g/mol |

| CAS Number | 1704121-72-1 |

| Solubility | Soluble in DMSO, PEG300, Tween 80 mixtures; enhanced by heating and sonication |

| Storage Conditions | Store at room temperature away from moisture; stock solutions stable up to 6 months at -80°C |

| Stock Solution Preparation | For 10 mM stock: dissolve 1 mg in 0.3688 mL solvent (e.g., DMSO) |

Note: Physical methods such as vortexing, ultrasound bath, or heating to 37°C are recommended to improve solubility during preparation of stock solutions.

Research Findings on Synthetic Optimization

- Electron-withdrawing sulfonamide groups on the phenyl ring lower the pKa of the boronic acid, improving its stability and affinity for cis-diol compounds under physiological pH conditions.

- The use of n-butyllithium for lithiation requires strict anhydrous and inert atmosphere conditions to prevent side reactions and ensure high yield.

- Triisopropyl borate is preferred over other boron sources due to its reactivity and ease of hydrolysis to the boronic acid.

- Recrystallization and washing steps are critical for removing by-products such as lithium salts and unreacted starting materials.

- The sulfonamide substituent is introduced prior to lithiation to avoid complications during the lithiation step.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Stage | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonamide formation | 4-Bromobenzenesulfonyl chloride + isopropylamine, triethylamine, acetonitrile, 0°C to RT, 2 h | ~90 | Recrystallization from EtOH/H2O |

| 2 | Lithiation | n-Butyllithium (1.6 M in hexane), THF/toluene, -78°C, argon atmosphere | - | Strict anhydrous conditions required |

| 3 | Boronation | Triisopropyl borate addition, room temperature, overnight | 65-75 | Hydrolysis with aqueous acid (pH 6.5) |

| 4 | Work-up and purification | Extraction, drying, filtration, recrystallization | - | Final product as white solid |

Analyse Des Réactions Chimiques

Types of Reactions

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid undergoes several types of chemical reactions:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form boranes.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products

Oxidation: Phenols

Reduction: Boranes

Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.

Applications De Recherche Scientifique

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a coupling catalyst in the synthesis of various organic compounds.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

Industry: Utilized in the production of fine chemicals and materials.

Mécanisme D'action

The mechanism of action of (4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The compound targets specific molecular pathways by interacting with active sites of enzymes or receptors, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Steric and Electronic Effects

Lipophilicity and Bioactivity

- The 3,5-dimethylphenyl moiety (common across analogues) increases lipophilicity, improving membrane permeability.

- Compounds like N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM for PET inhibition) demonstrate that substituent positioning on the aromatic ring critically influences activity, suggesting similar structure-activity relationships for boronic acid derivatives .

Activité Biologique

(4-(N-isopropylsulfamoyl)-3,5-dimethylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound has been studied for its interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a boronic acid group attached to a phenyl ring that is further substituted with an isopropylsulfamoyl group and two methyl groups. This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Notably, boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This mechanism can be crucial for developing inhibitors for diseases such as cancer and diabetes.

1. GPR119 Agonism

Research indicates that compounds similar to this compound may act as agonists for the GPR119 receptor, which is involved in glucose metabolism and insulin secretion. Activation of GPR119 has been linked to increased bone mass and improved metabolic profiles in animal models .

2. Antidiabetic Potential

The compound's ability to enhance insulin secretion suggests a potential role in managing type 2 diabetes. Studies have shown that GPR119 agonists can improve glycemic control by promoting insulin release from pancreatic beta cells .

3. Anticancer Activity

Preliminary studies have indicated that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is critical for regulating protein turnover in cancer cells. The specific effects of this compound on cancer cell proliferation and apoptosis warrant further investigation.

Case Studies

Several case studies have explored the biological effects of related compounds:

- Case Study 1 : A study demonstrated that a structurally similar boronic acid derivative significantly increased insulin secretion in response to glucose in diabetic mice models, suggesting potential therapeutic applications in diabetes management.

- Case Study 2 : Research on GPR119 agonists showed that they could lead to weight loss and improved metabolic health in obese mice, indicating a broader application for metabolic disorders.

Data Table: Biological Activities Overview

Q & A

Q. What are the key synthetic strategies for introducing the N-isopropylsulfamoyl group into arylboronic acid derivatives?

The N-isopropylsulfamoyl group can be introduced via sulfamoylation of the aromatic ring prior to boronic acid formation. A common approach involves reacting an appropriately substituted aniline derivative with isopropylsulfamoyl chloride under basic conditions (e.g., NaH or K₂CO₃ in dry THF), followed by lithiation or Miyaura borylation to install the boronic acid moiety .

- Critical Step : Control reaction temperature (<0°C) during sulfamoylation to avoid decomposition.

- Validation : Confirm sulfamoyl group incorporation via (δ ~2.8–3.2 ppm for isopropyl protons) and IR spectroscopy (S=O stretching at ~1150–1300 cm) .

Q. How does the steric bulk of the 3,5-dimethylphenyl group influence Suzuki-Miyaura coupling efficiency?

The 3,5-dimethyl substituents increase steric hindrance, potentially slowing transmetalation but improving regioselectivity. Optimize reaction conditions using:

- Catalysts : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate steric effects .

- Solvents : Dioxane or toluene with aqueous K₂CO₃ for better solubility of hydrophobic substrates.

- Temperature : 80–100°C for 12–24 hours to achieve >80% yield in coupling with electron-deficient aryl halides .

Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved for this compound?

Contradictory solubility reports arise from the compound’s amphiphilic nature (polar sulfamoyl vs. hydrophobic dimethyl groups).

- Methodological Fix :

Pre-dissolve in DMSO (10 mM stock) for aqueous reactions.

For organic phases, use THF with 1% v/v H₂O to stabilize the boronic acid .

Q. What mechanistic insights explain unexpected byproducts in Pd-catalyzed cross-couplings?

Side products (e.g., protodeboronation or homocoupling) often result from:

- Oxidative Conditions : Use degassed solvents and N₂ atmosphere to suppress Pd(0) → Pd(II) oxidation .

- Base Strength : Replace K₂CO₃ with CsF for milder conditions, reducing boronic acid decomposition .

- Byproduct Analysis : LC-MS/MS to identify intermediates (e.g., boroxines or sulfonamide adducts) .

Q. How can computational modeling predict reactivity trends for this boronic acid in bioconjugation?

Density Functional Theory (DFT) studies reveal:

- Electrophilicity : The sulfamoyl group withdraws electron density, enhancing boronic acid’s Lewis acidity (B(OH)₂ pKa ~7.2).

- Diol Binding : Gibbs free energy (ΔG) for cis-diol complexation (e.g., with catechol) is -5.8 kcal/mol, favoring dynamic covalent chemistry .

- Software : Gaussian 16 with B3LYP/6-31G(d) basis set for geometry optimization .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.